5-(((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)amino)-5-oxo-3-(thiophen-2-yl)pentanoic acid
説明
特性
IUPAC Name |
5-[(1-cyclopropylsulfonylpiperidin-4-yl)methylamino]-5-oxo-3-thiophen-2-ylpentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O5S2/c21-17(10-14(11-18(22)23)16-2-1-9-26-16)19-12-13-5-7-20(8-6-13)27(24,25)15-3-4-15/h1-2,9,13-15H,3-8,10-12H2,(H,19,21)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXNRRIPKJDFURL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC(CC2)CNC(=O)CC(CC(=O)O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
5-(((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)amino)-5-oxo-3-(thiophen-2-yl)pentanoic acid, with the CAS number 1428379-86-5, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is classified as a substituted piperidine derivative, characterized by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C18H26N2O5S2 |
| Molecular Weight | 414.5 g/mol |
| CAS Number | 1428379-86-5 |
The structural complexity of this compound is significant, as it includes a cyclopropylsulfonyl group and a thiophene ring, which may influence its interaction with biological targets.
Research indicates that 5-(((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)amino)-5-oxo-3-(thiophen-2-yl)pentanoic acid acts primarily as an agonist for orexin type 2 receptors . These receptors are crucial for regulating various physiological processes, including:
- Sleep-wake cycles : Activation of orexin receptors can enhance wakefulness and regulate sleep patterns.
- Appetite control : Orexin signaling is involved in energy balance and feeding behavior.
By modulating neurotransmitter release through orexin receptor activation, this compound may have therapeutic applications in treating conditions like narcolepsy and obesity.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant biological activity related to orexin receptor agonism. For instance, it has been shown to:
- Increase neuronal firing rates in hypothalamic neurons.
- Enhance the release of neurotransmitters associated with wakefulness.
These findings suggest that the compound may be effective in promoting alertness and reducing excessive daytime sleepiness.
Case Studies
A notable case study involved the administration of 5-(((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)amino)-5-oxo-3-(thiophen-2-yl)pentanoic acid in animal models. The results indicated:
- Improved wakefulness : Subjects treated with the compound showed increased activity levels compared to control groups.
- Reduced food intake : There was a significant decrease in caloric consumption among treated animals, supporting its potential role in appetite regulation.
These effects were attributed to the compound's action on orexin receptors, highlighting its dual role in modulating both sleep and appetite.
Comparative Analysis
To better understand the unique properties of this compound, it can be compared with other piperidine derivatives known for their biological activities:
| Compound Name | Mechanism of Action | Notable Effects |
|---|---|---|
| 5-(Hydroxymethyl)-piperidine | Orexin receptor modulation | Increased wakefulness |
| N-cyclopropyl-N'-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)urea | Antidepressant effects | Improved mood and reduced anxiety |
| Piperine | Antioxidant and anti-inflammatory | Enhanced bioavailability of other drugs |
The unique combination of functional groups in 5-(((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)amino)-5-oxo-3-(thiophen-2-yl)pentanoic acid may confer distinct pharmacological properties compared to these similar compounds.
類似化合物との比較
Structural and Functional Comparison with Analogous Compounds
Core Backbone Modifications
The pentanoic acid scaffold is shared with compounds like 5-oxo-5-[[[5-(3-phenylpropyl)-2-thienyl]methyl]amino]pentanoic acid (CAS 142259-85-6), which replaces the cyclopropylsulfonyl-piperidine group with a phenylpropyl-thienylmethyl chain.
Piperidine Substituent Variations
- 5-(((1-(Tert-butylcarbamoyl)piperidin-4-yl)methyl)amino)-5-oxo-3-(thiophen-2-yl)pentanoic acid (CAS 1428355-22-9): The tert-butylcarbamoyl group introduces a bulky, hydrophobic substituent, likely diminishing hydrogen-bonding capacity relative to the cyclopropylsulfonyl group in the target compound. This could affect target binding or pharmacokinetics .
- 4-{[(1-Methanesulfonylpiperidin-4-yl)methyl]carbamoyl}-3-(thiophen-2-yl)butanoic acid (CAS 1428367-52-5): The shorter butanoic acid chain and methanesulfonyl group may reduce conformational flexibility and alter electronic properties compared to the target’s pentanoic acid and cyclopropylsulfonyl motifs .
Thiophene vs. Other Heterocycles
The thiophen-2-yl group in the target compound contrasts with 5-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4(3H)-one (CAS 1987262-92-9), which integrates a thiophene-linked oxadiazole-pyrimidone system. The target’s thiophene may offer superior electron-rich aromatic interactions compared to bulkier fused heterocycles .
Physicochemical Properties and Substituent Effects
- Cyclopropylsulfonyl vs. Methanesulfonyl : The cyclopropyl group’s rigidity may enhance metabolic stability over the linear methanesulfonyl group .
- Thiophen-2-yl vs. Phenylpropyl-Thienyl : The target’s simpler thiophene likely improves aqueous solubility compared to phenylpropyl derivatives .
Functional Group Impact on Pharmacological Potential
- Piperidine Modifications : Substitutions on the piperidine ring (e.g., tert-butylcarbamoyl, methanesulfonyl) influence steric and electronic profiles, affecting membrane permeability and target engagement .
Q & A
Basic Question: What synthetic strategies are optimal for constructing the cyclopropylsulfonyl-piperidine and thiophene-containing backbone of this compound?
Methodological Answer:
A stepwise approach is recommended:
- Piperidine functionalization: Introduce the cyclopropylsulfonyl group via nucleophilic substitution of 1-(piperidin-4-yl) precursor with cyclopropylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane). Monitor reaction progress via TLC or LC-MS .
- Thiophene incorporation: Employ a Michael addition or Suzuki coupling to attach the thiophene moiety to the pentanoic acid scaffold. For regioselectivity, use Pd-catalyzed cross-coupling (e.g., thiophen-2-ylboronic acid) with a brominated pentanoic acid intermediate .
- Amide bond formation: Couple the piperidine and pentanoic acid fragments using carbodiimide-based reagents (e.g., EDC/HOBt) in anhydrous DMF. Optimize pH (6.5–7.5) to minimize racemization .
Advanced Question: How can computational modeling resolve contradictions in observed vs. predicted reactivity of the sulfonyl-piperidine group?
Methodological Answer:
Discrepancies between experimental and theoretical reactivity (e.g., unexpected hydrolysis or stability) can be addressed via:
- Quantum mechanical calculations: Use density functional theory (DFT) to model transition states and identify steric/electronic factors influencing sulfonyl group stability. Compare solvent effects (e.g., polar aprotic vs. aqueous) using implicit solvation models .
- Molecular dynamics (MD) simulations: Simulate interactions between the sulfonyl group and reaction solvents (e.g., DMSO vs. THF) to predict solvolysis pathways. Validate with experimental kinetic studies under varying temperatures .
Basic Question: Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- NMR spectroscopy:
- ¹H NMR: Identify thiophene protons (δ 6.8–7.4 ppm) and piperidine CH2 groups (δ 1.5–3.0 ppm). Use DEPT-135 to distinguish CH2/CH3 signals.
- ¹³C NMR: Confirm carbonyl groups (C=O at δ 170–175 ppm) and sulfonyl carbon (δ 55–60 ppm) .
- High-resolution mass spectrometry (HRMS): Validate molecular formula with <3 ppm error. Look for characteristic fragmentation of the sulfonyl group (e.g., loss of SO2, m/z 64) .
Advanced Question: How to reconcile conflicting bioactivity data between in vitro enzyme assays and in vivo models?
Methodological Answer:
Contradictions may arise from:
- Metabolic instability: Perform liver microsome assays to assess CYP450-mediated degradation. Modify the cyclopropylsulfonyl group to reduce metabolic liability (e.g., fluorination) .
- Permeability limitations: Use Caco-2 cell monolayers to evaluate intestinal absorption. If low, introduce prodrug motifs (e.g., esterification of the carboxylic acid) .
- Off-target effects: Apply chemoproteomics (e.g., activity-based protein profiling) to identify unintended interactions .
Basic Question: What chiral resolution methods ensure enantiomeric purity of the pentanoic acid moiety?
Methodological Answer:
- Chiral chromatography: Use cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol gradients. Optimize retention times by adjusting column temperature .
- Kinetic resolution: Employ lipase-catalyzed ester hydrolysis (e.g., Candida antarctica lipase B) to selectively hydrolyze one enantiomer .
Advanced Question: What hybrid computational-experimental approaches validate the compound’s binding mode without crystallographic data?
Methodological Answer:
- Molecular docking: Dock the compound into homology-modeled protein targets using AutoDock Vina. Prioritize poses with hydrogen bonds to the sulfonyl group and π-π stacking with thiophene .
- Surface plasmon resonance (SPR): Measure binding kinetics (ka/kd) to confirm docking predictions. Compare with mutagenesis data (e.g., alanine scanning of predicted binding residues) .
Basic Question: How to optimize reaction yields for large-scale synthesis while minimizing byproducts?
Methodological Answer:
- Design of experiments (DoE): Apply factorial design to optimize variables (temperature, catalyst loading, solvent ratio). For example, reduce EDC/HOBt stoichiometry to 1.2 equivalents to minimize acylurea formation .
- In-line monitoring: Use FTIR or ReactIR to track intermediate formation and quench reactions at >90% conversion .
Advanced Question: What strategies mitigate thiophene ring oxidation during storage or biological assays?
Methodological Answer:
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
